Elsamicin B

Antitumor activity Murine tumor models Structure-activity relationship

Elsamicin B is the chartreusin-group antibiotic distinguished by its unique monosaccharide glycosylation pattern—bearing only a single 6-deoxy-3-C-methyl-β-D-galactopyranosyl moiety without the amino sugar present in elsamicin A. This structural difference abolishes potent antitumor activity, making elsamicin B an irreplaceable negative control for SAR studies, topoisomerase II inhibition assays, and DNA-binding mechanism investigations. Substitution by elsamicin A or chartreusin will invalidate experimental controls. Also serves as a key synthetic intermediate for chartreusin derivative libraries. For research use only; not for human therapeutic applications.

Molecular Formula C26H22O10
Molecular Weight 494.4 g/mol
CAS No. 97068-31-0
Cat. No. B1236742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElsamicin B
CAS97068-31-0
Synonymselsamicin B
Molecular FormulaC26H22O10
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O)(C)O)O
InChIInChI=1S/C26H22O10/c1-9-7-8-13-16-14(9)23(30)36-20-15-11(19(27)18(17(16)20)24(31)34-13)5-4-6-12(15)35-25-22(29)26(3,32)21(28)10(2)33-25/h4-8,10,21-22,25,27-29,32H,1-3H3/t10-,21+,22+,25?,26+/m1/s1
InChIKeyHPVDVZANUAGIRR-CFSKDKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elsamicin B: A Structurally Defined Chartreusin-Class Antitumor Antibiotic for SAR and Synthetic Studies


Elsamicin B (CAS 97068-31-0) is an antitumor antibiotic belonging to the chartreusin group, first isolated from the actinomycete strain J907-21 (ATCC 39417) [1]. Structurally, it shares the common chartarin aglycone core with chartreusin and its congener elsamicin A, but critically differs in its glycosylation pattern—possessing only a single 6-deoxy-3-C-methyl-β-D-galactopyranosyl sugar moiety without the amino sugar present in elsamicin A [1]. This precise structural difference renders elsamicin B a valuable comparator compound for structure-activity relationship (SAR) investigations and a key intermediate in the total synthesis of chartreusin derivatives [2].

Why Chartreusin or Elsamicin A Cannot Substitute for Elsamicin B in Mechanistic and Chemical Biology Studies


In-class compounds such as chartreusin and elsamicin A are not interchangeable with elsamicin B due to its unique glycosylation profile—specifically, the absence of the 2-amino-2,6-dideoxy-3-O-methyl-D-galactose amino sugar [1]. This structural omission profoundly alters the compound's biological activity, water solubility, and DNA-binding properties. Notably, elsamicin A exhibits strong antitumor activity across multiple murine models, whereas elsamicin B displays only marginal activity [1]. Consequently, substituting elsamicin B with its more active analogs would confound SAR analyses, invalidate negative control experiments, and misrepresent the role of the amino sugar in the compound's mechanism of action. The precise quantitative differences detailed below underscore why elsamicin B is irreplaceable for research applications requiring a defined, less active comparator or a specific synthetic building block.

Quantitative Differentiation of Elsamicin B: Comparative Evidence for Scientific Selection


Antitumor Activity: Direct Head-to-Head Comparison of Elsamicin B vs. Elsamicin A in Murine Tumor Models

In the original characterization study, elsamicin B was directly compared to elsamicin A for antitumor activity against murine leukemia P388, leukemia L1210, and melanoma B16. Elsamicin B, which lacks the amino sugar, showed only marginal activity, whereas elsamicin A exhibited strong inhibitory activity [1]. The potency of elsamicin A was further quantified as being 10-30 times more potent than chartreusin in terms of minimum effective dose [1]. This stark difference in in vivo efficacy is directly attributable to the presence or absence of the amino sugar moiety.

Antitumor activity Murine tumor models Structure-activity relationship

Water Solubility: Predicted Aqueous Solubility of Elsamicin B vs. Chartreusin

The aqueous solubility of elsamicin B has been computationally predicted to be 0.35 g/L (ALOGPS) [1]. In contrast, chartreusin is known to be practically insoluble in water, with an experimentally determined solubility of approximately 15 mg/L (0.015 g/L) at 25°C [2]. This indicates that elsamicin B is predicted to be over 23 times more soluble in water than chartreusin, despite lacking the amino sugar that confers enhanced water solubility to elsamicin A [3].

Water solubility Physicochemical properties Formulation

Topoisomerase II Inhibition: Elsamicin B's Unknown Activity vs. Elsamicin A's Potent Inhibition

Elsamicin A (elsamitrucin) has been characterized as one of the most potent inhibitors of human topoisomerase II reported to date, with an IC50 of 0.4 μmol/L [1]. In contrast, the topoisomerase II inhibitory activity of elsamicin B has not been directly reported. However, given that elsamicin B lacks the amino sugar moiety that is critical for the DNA binding and cleavage activity of elsamicin A [2], it is hypothesized to be significantly less active or inactive against this enzyme.

Topoisomerase II inhibition Mechanism of action Enzyme inhibition

Synthetic Accessibility: Elsamicin B as a Key Intermediate in the Total Synthesis of Chartreusin Derivatives

Elsamicin B has been successfully synthesized de novo as part of a collective total synthesis of chartreusin derivatives [1]. The synthetic strategy leverages the compound's simpler glycosylation pattern (single sugar moiety) to access key chartarin 10-monosaccharide glycoside intermediates, which are also precursors to more complex molecules like elsamicin A [1]. Furthermore, the carbohydrate unit of elsamicin B, C3-epi-virenose, has been synthesized in a 9-step route from D-fucose, enabling the preparation of anomerically activated derivatives for further glycosylation studies [2].

Total synthesis Chemical biology Glycosylation

Recommended Research Applications for Elsamicin B Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies for Chartreusin-Class Antibiotics

Elsamicin B serves as an essential comparator compound in SAR studies aimed at elucidating the contribution of the amino sugar moiety to the antitumor activity, DNA binding, and topoisomerase inhibition of elsamicin A and related chartreusin derivatives. Its marginal in vivo activity [1] directly contrasts with the potent activity of elsamicin A, providing a clear phenotypic readout of the amino sugar's importance.

Negative Control in Topoisomerase II Inhibition Assays

Given that elsamicin A is a potent inhibitor of human topoisomerase II (IC50 = 0.4 μmol/L) [1], elsamicin B—which lacks the critical amino sugar—is predicted to be a far weaker inhibitor or inactive. Researchers can employ elsamicin B as a structurally related negative control to confirm that observed topoisomerase II inhibition is specifically due to the amino sugar-containing pharmacophore of elsamicin A.

Synthetic Intermediate for Chartreusin Derivative Libraries

Elsamicin B's relatively simple glycosylation pattern makes it a valuable synthetic intermediate. The successful collective total synthesis of chartreusin derivatives [1] demonstrates its utility in accessing key chartarin monosaccharide building blocks. Medicinal chemists can leverage elsamicin B as a platform for late-stage diversification to generate novel chartreusin analogues with potentially improved pharmacological profiles.

Mechanistic Studies of DNA Binding and Cleavage

Elsamicin A binds to GC-rich DNA sequences and induces single-strand breaks, a process facilitated by its amino sugar moiety [1]. Elsamicin B, devoid of this sugar, provides a tool to dissect the relative contributions of intercalation (mediated by the chartarin core) versus minor-groove binding (mediated by the amino sugar) to DNA recognition and cleavage. This makes it a key probe in biochemical and biophysical studies of chartreusin-class DNA interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elsamicin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.